Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
Description
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic organic compound featuring a fused cyclopropane and oxolane (tetrahydrofuran) ring system. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol and a CAS registry number of 335599-07-0 . The compound is commercially available in high-purity grades (99%+) for research applications, highlighting its relevance in pharmaceutical and fine chemical synthesis .
The trans-configuration of the oxabicyclo scaffold ensures distinct stereochemical properties, which are critical for orienting pharmacophores in drug design. Its rigid, nonplanar structure aligns with modern trends in developing three-dimensional drug candidates to improve target specificity .
Structure
3D Structure
Properties
IUPAC Name |
ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESUVRCRNJFDR-MEKDEQNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate can be synthesized through various chemical routes. One common method involves the cyclopropanation of ethyl diazoacetate with a suitable substrate under the influence of a rhodium catalyst . The reaction conditions typically require low catalyst loadings and can be performed without the need for distillation or chromatographic purification . Industrial production methods may vary depending on the specific requirements and scale of production, but generally involve similar synthetic routes with optimized reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various transformations. Its bicyclic structure allows for selective reactions that can lead to the formation of diverse chemical entities.
Biological Research
In biological contexts, this compound is utilized as a probe to study enzyme mechanisms and reaction pathways involving epoxide intermediates. Its electrophilic nature allows it to interact with nucleophilic sites on proteins or other biomolecules, facilitating the formation of covalent adducts that can modulate enzymatic activity.
Medicinal Chemistry
Recent studies have highlighted the potential of this compound in developing pharmacologically active compounds targeting histamine receptors (H3R and H4R). The compound's structural variations have been shown to influence receptor selectivity and potency, making it a candidate for further exploration in drug development.
| Receptor | Activity | EC50/KB Values |
|---|---|---|
| H3R | Antagonist | ≥110 nM |
| H4R | Partial Agonist (cis) / Antagonist (trans) | Superior activity noted for trans-diastereomers . |
Case Study 1: Development of H3R Ligands
A study focused on the synthesis and evaluation of ligands containing this compound demonstrated its effectiveness as a framework for developing selective H3 receptor antagonists. The research highlighted how structural modifications could enhance binding affinity and selectivity, paving the way for new therapeutic agents against conditions influenced by histamine signaling .
Case Study 2: Enzyme Mechanism Probing
Another investigation employed this compound as a probe to elucidate the mechanisms of enzymes involved in epoxide metabolism. The findings underscored the compound's role in studying enzyme kinetics and substrate specificity, contributing valuable insights into biochemical pathways relevant to drug metabolism and toxicity assessment .
Mechanism of Action
The mechanism of action of ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it may act as a substrate for rhodium-catalyzed cyclopropanation, forming cyclopropane rings through the insertion of carbenes . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate, emphasizing differences in substituents, molecular properties, and applications:
Key Comparative Insights
Core Structure Variations: Oxabicyclo vs. This modification is critical in drug candidates targeting enzymes like isocitrate dehydrogenase (IDH), where nitrogen interacts with active-site residues . Stereochemistry: Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate exemplifies how stereoisomerism alters spatial orientation, affecting binding affinity in chiral environments .
Functional Additions: The benzyloxy group in ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate provides a handle for further synthetic modifications, such as catalytic hydrogenation to introduce hydroxyl groups .
Synthetic Routes :
- Oxabicyclo Synthesis : Dirhodium-catalyzed stereoselective methods are employed for oxabicyclo scaffolds, ensuring high diastereoselectivity without chromatography .
- Azabicyclo Synthesis : Azabicyclo analogs often involve multi-step sequences, including Buchwald–Hartwig couplings or reductive amination, to introduce nitrogen .
Pharmacological Relevance: Azabicyclo derivatives, such as ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS 1211510-15-4), are intermediates in IDH inhibitors, demonstrating the scaffold’s versatility in oncology . Oxabicyclo compounds, while less studied in biological contexts, are explored for their metabolic stability due to the nonbasic oxygen atom .
Biological Activity
Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate (C8H12O3) is a bicyclic compound with notable potential in various biological applications. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of this compound
- Molecular Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
- IUPAC Name : ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate
- CAS Number : 135637-81-9
This compound is synthesized through cyclopropanation reactions, typically involving ethyl diazoacetate and olefins under rhodium catalysis, which allows for the formation of the bicyclic structure.
This compound interacts with specific molecular targets, influencing various biochemical pathways:
- Enzyme Interaction : It can act as a substrate or inhibitor in enzyme-catalyzed reactions, modulating enzyme activity by binding to active sites.
- Chemical Reactivity : The compound undergoes oxidation, reduction, and substitution reactions, which can lead to the formation of various bioactive derivatives.
Antimicrobial Activity
Research has indicated that compounds related to ethyl trans-3-oxabicyclo[3.1.0]hexane exhibit antimicrobial properties. For instance, studies have shown that similar bicyclic compounds can inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.
Case Study: Antibacterial Properties
A comparative study on various extracts revealed that compounds structurally related to ethyl trans-3-oxabicyclo[3.1.0]hexane showed significant antibacterial activity against several strains of bacteria, with minimal inhibitory concentrations (MIC) indicating strong efficacy .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Ethyl trans-3-oxabicyclo[3.1.0]hexane | 50 | E. coli |
| Related Compound A | 30 | S. aureus |
| Related Compound B | 25 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant potential of ethyl trans-3-oxabicyclo[3.1.0]hexane has been explored through various assays that measure its ability to scavenge free radicals and prevent oxidative stress in biological systems .
Research Findings
Recent studies have focused on the synthesis and application of ethyl trans-3-oxabicyclo[3.1.0]hexane in drug development:
- Synthesis Pathways : The compound can be synthesized via multiple routes, including the use of protecting groups during reactions to enhance yield and selectivity .
- Pharmacological Applications : Its structural features make it a candidate for developing new therapeutics targeting specific diseases, including cancer and infectious diseases .
Q & A
Q. What are the primary synthetic routes for Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate, and how do yields vary under different conditions?
The compound is synthesized via cyclopropanation reactions using dirhodium(II) catalysts (0.005 mol%) with ethyl diazoacetate, yielding 8–66% depending on substrate and reaction optimization . Alternative photochemical [2+2] cycloaddition methods improve regioselectivity but require UV light and precise solvent control (e.g., acetone or acetonitrile) .
Q. How does the bicyclic framework influence the compound’s reactivity in organic synthesis?
The bicyclo[3.1.0]hexane core imposes steric constraints that favor ring-opening reactions at the cyclopropane moiety. The ester group at position 6 enhances electrophilicity, enabling nucleophilic substitutions or reductions to alcohols (e.g., using LiAlH4) .
Q. What key functional groups define this compound, and how do they impact characterization?
The oxabicyclo ring (ether oxygen), ester group, and trans-configuration are critical. IR spectroscopy identifies C=O stretches (~1740 cm⁻¹), while ¹H NMR resolves cyclopropane protons as distinct multiplet signals (δ 1.2–2.5 ppm) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
It is soluble in polar aprotic solvents (e.g., THF, DCM) but unstable in strong acids/bases due to ester hydrolysis. Storage at –20°C under inert atmosphere is recommended to prevent degradation .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be optimized for enantiomeric purity?
Chiral dirhodium(II) catalysts (e.g., Rh₂(S-PTTL)₄) achieve >90% enantiomeric excess by controlling transition-state geometry during cyclopropanation. Computational modeling (DFT) aids in predicting stereochemical outcomes .
Q. What role do fluorine substituents play in modulating biological activity in derivatives of this compound?
Fluorine at position 3 enhances metabolic stability and binding affinity to targets like P2Y1 receptors by forming dipole interactions and reducing CYP450-mediated oxidation . Comparative studies show difluoro derivatives exhibit 10-fold higher potency than non-fluorinated analogs .
Q. How do conflicting data on reaction yields arise, and what strategies resolve these discrepancies?
Disparities in yields (e.g., 8% vs. 66%) stem from variable catalyst loading, solvent purity, or diazo compound decomposition. Kinetic studies and in situ FTIR monitoring of intermediates can optimize conditions .
Q. What computational tools are effective in predicting the compound’s reactivity in novel reactions?
Molecular dynamics (MD) simulations and density functional theory (DFT) model transition states for cyclopropanation and ring-opening reactions. Software like Gaussian or ORCA predicts regioselectivity in photochemical [2+2] cycloadditions .
Q. How is this compound applied as a building block in drug discovery, particularly for CNS targets?
It serves as a rigid scaffold in NMDA receptor antagonists (e.g., (+)-LY354740) and IDH1 inhibitors, where the bicyclic core mimics natural terpenoid structures. Functionalization at the ester group enables SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
